4-Chloro-6,7-bis(2-methoxyethoxy)quinoline
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Overview
Description
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C14H17ClN2O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a quinoline ring substituted with chloro and methoxyethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline typically involves the reaction of 4-chloroquinoline with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The methoxyethoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Chemical Research: The compound is utilized in studies involving quinoline derivatives and their chemical properties.
Biological Studies: It is employed in research related to its biological activity, including its potential as an anticancer agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation and apoptosis . The molecular targets and pathways involved in its action are crucial for its potential therapeutic applications .
Comparison with Similar Compounds
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline can be compared with other similar compounds, such as:
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: This compound has a similar structure but differs in the presence of a quinazoline ring instead of a quinoline ring.
6,7-Bis(2-methoxyethoxy)-4-quinazolinone: Another related compound with a quinazolinone ring, known for its inhibitory activity against tyrosinase.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
Biological Activity
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a synthetic compound with a quinoline backbone that has garnered attention for its significant biological activity, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18ClNO4, with a molecular weight of 311.76 g/mol. The compound features a chlorine atom at the 4-position and two 2-methoxyethoxy groups at the 6 and 7 positions of the quinoline ring. This unique structure contributes to its biological properties, particularly its interaction with various kinases involved in cell signaling pathways.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. The compound has shown promising results in inhibiting kinases associated with cancer progression:
- Inhibition of PfPK6 : A study demonstrated that the compound exhibits potent inhibitory activity against Plasmodium falciparum protein kinase 6 (PfPK6), with significant implications for malaria treatment. The presence of both methoxy groups is essential for maintaining its potency; removal of these groups drastically reduced its effectiveness .
- EGFR Inhibition : The compound also targets epidermal growth factor receptor (EGFR) tyrosine kinases, which are overexpressed in several cancers. Its ability to inhibit these receptors positions it as a potential candidate for cancer therapy .
Cytotoxic Effects
In vitro studies have reported cytotoxic effects against various cancer cell lines:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 ranging from 1.83 to 4.24 µM, outperforming established drugs like sorafenib (IC50 = 6.28 µM) .
The mechanism through which this compound exerts its biological effects primarily involves:
- Kinase Binding : The methoxy groups enhance binding affinity to the ATP-binding pocket of kinases. Studies suggest that these groups form specific interactions that stabilize the binding and enhance inhibitory activity .
- Impact on Signaling Pathways : By inhibiting key kinases, the compound can modulate critical signaling pathways that control cell growth and survival, making it a valuable candidate for further drug development.
Comparative Analysis
A comparative analysis of this compound with other quinoline derivatives highlights its unique advantages:
Compound | IC50 (µM) | Target Kinase | Notes |
---|---|---|---|
This compound | 1.83 - 4.24 | EGFR, PfPK6 | Significant cytotoxicity against HepG2 |
Sorafenib | 6.28 | VEGFR2 | Standard comparator in studies |
Ki8751 | Varies | Various kinases | Reference compound for potency comparison |
Case Studies and Research Findings
Several studies have explored the potential applications of this compound in cancer therapy:
- Cytotoxicity Study on HepG2 Cells : A study demonstrated that the compound significantly inhibited cell proliferation in HepG2 cells compared to sorafenib, suggesting its potential as an alternative therapeutic agent .
- In Vivo Anti-Tumor Activity : Further investigations indicated that this compound exhibited anti-tumor activity in xenograft models, supporting its efficacy beyond in vitro settings .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's efficacy is closely linked to its structural components, particularly the methoxy groups which enhance binding to kinase targets .
Properties
Molecular Formula |
C15H18ClNO4 |
---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
4-chloro-6,7-bis(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C15H18ClNO4/c1-18-5-7-20-14-9-11-12(16)3-4-17-13(11)10-15(14)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
IYDLJQIGEIUDGY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=CN=C2C=C1OCCOC)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.